Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOBFCZFZLAWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate typically involves a multi-step process. One common method includes the reaction of 3-amino-4-bromobenzoic acid with benzylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 3-amino-4-bromobenzoic acid with benzylpiperazine | Base: Potassium carbonate |
| 2 | Esterification with methyl iodide | Reflux conditions |
Medicinal Chemistry
Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has been investigated for its potential therapeutic properties, particularly in the development of new drugs. It serves as an intermediate in synthesizing more complex molecules that exhibit biological activity. The compound has shown promise in:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound may possess significant antimicrobial properties, making them candidates for further development in treating infections .
- Anticancer Activity : Research has explored its effects on cancer cell lines, suggesting potential applications in cancer therapy. For instance, modifications of the piperazine moiety have been linked to enhanced activity against specific cancer types .
Biological Studies
The compound has also been utilized in biological studies to investigate its interactions with various biological systems:
- Enzyme Inhibition : this compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic applications in diseases where enzyme regulation is crucial .
- Receptor Binding : Its affinity for specific receptors has been evaluated, providing insights into its mechanism of action and potential uses in pharmacology .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives of the compound for their antimicrobial activity against gram-positive and gram-negative bacteria. Results indicated that specific modifications enhanced efficacy significantly compared to standard antibiotics .
- Anticancer Properties : In vitro studies demonstrated that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting pathways for further drug development targeting malignancies .
- Biological Activity Profiling : Molecular docking studies have supported the hypothesis that modifications to the benzylpiperazine moiety can enhance solubility and bioavailability, critical factors in drug design .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to a cascade of biochemical events, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogues:
Key Observations:
- Lipophilicity : The benzylpiperazine group in the target compound enhances lipophilicity compared to methylpiperazine (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) .
- Solubility : The methyl ester group improves solubility in organic solvents relative to carboxylic acid derivatives .
- Substituent Effects : Replacing benzylpiperazine with triazole (as in ) reduces molecular weight but introduces polar aromatic interactions.
Biological Activity
Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of 3-amino-4-bromobenzoic acid with benzylpiperazine, followed by esterification with methyl iodide. The general synthetic route is as follows:
- Formation of the Intermediate : React 3-amino-4-bromobenzoic acid with benzylpiperazine in the presence of a base (e.g., potassium carbonate).
- Esterification : The intermediate is then treated with methyl iodide to produce the final compound.
This synthetic approach allows for the generation of high-purity products suitable for biological testing .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly receptors and enzymes. The benzylpiperazine moiety is known to bind to several neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical cascades .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have shown inhibition zones comparable to standard antibiotics like amoxiclav .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 22 | 24 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
The mechanism behind this activity may involve the modulation of signaling pathways related to cell proliferation and apoptosis, although further research is required to clarify these mechanisms.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study evaluated the antibacterial activity of several derivatives related to this compound against resistant bacterial strains. Results showed that certain derivatives were effective against antibiotic-resistant E. coli, highlighting the potential for developing new treatments for resistant infections .
- Anticancer Research : Another study focused on the synthesis and evaluation of related compounds for their anticancer properties. The results indicated that modifications in the piperazine moiety significantly enhanced cytotoxicity against specific cancer cell lines, suggesting that structural optimization could yield more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
